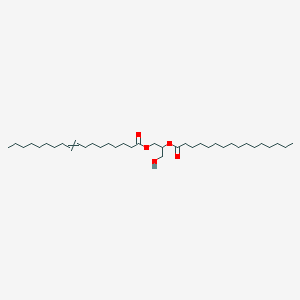
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is a diacylglycerol compound containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and has been studied for its various biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate can be synthesized through esterification reactions involving glycerol and the respective fatty acids, oleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These biocatalysts offer specificity and efficiency, making the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by bases or enzymes.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically requires water and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid) and glycerol.
Transesterification: New esters and glycerol.
科学研究应用
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based materials and as an additive in food and cosmetics
作用机制
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate involves its interaction with cellular membranes and enzymes. It enhances the inhibition of superoxide anion production by cytochalasin B, indicating its role in modulating oxidative stress . The compound targets pathways involved in lipid metabolism and cellular signaling, influencing various biological processes .
相似化合物的比较
1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position and oleic acid at the sn-2 position.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: A triacylglycerol with an additional linoleic acid at the sn-3 position.
Uniqueness: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to modulate oxidative stress and its role in lipid metabolism make it a valuable compound in various research fields .
属性
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKMFVMCATMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














